molecular formula C7H14O4 B147122 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 50622-09-8

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B147122
CAS No.: 50622-09-8
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Description

(+)-2,3-O-Isopropylidene-L-threitol (CAS: 50622-09-8) is a chiral diol derived from L-threitol, a four-carbon sugar alcohol. The compound features an isopropylidene acetal group protecting the 2,3-hydroxyl positions, leaving the terminal 1,4-hydroxyl groups free for further functionalization. This protection enhances stability and directs reactivity in synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-2,3-O-Isopropylidene-L-threitol can be synthesized through the protection of L-threitol using acetone in the presence of an acid catalyst. The reaction typically involves dissolving L-threitol in acetone and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by removing the solvent and purifying the residue through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetone and acid catalysts in large reactors. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-2,3-O-Isopropylidene-L-threitol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to substitute the hydroxyl groups with tosyl or mesyl groups.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols or other reduced derivatives.

    Substitution: Tosylates or mesylates.

Scientific Research Applications

Synthetic Organic Chemistry

(+)-2,3-O-Isopropylidene-L-threitol serves as a versatile intermediate in the synthesis of complex organic molecules. Its role is crucial in the development of pharmaceuticals and agrochemicals. The compound facilitates the production of various derivatives that are essential for drug formulation and agricultural products.

Application AreaDescription
PharmaceuticalsUsed to synthesize active pharmaceutical ingredients (APIs) through various chemical transformations.
AgrochemicalsActs as an intermediate in the synthesis of pesticides and herbicides.

Chiral Auxiliary in Asymmetric Synthesis

This compound is employed as a chiral auxiliary to enhance the enantioselectivity of reactions, allowing for the efficient production of enantiomerically pure compounds. This is particularly significant in drug development, where the chirality of a molecule can influence its biological activity.

Case Study:
A study demonstrated the use of this compound in synthesizing (-)-anisomycin, highlighting its effectiveness as a chiral precursor .

Bioconjugation Techniques

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for improving drug delivery systems and developing targeted therapies.

TechniqueDescription
BioconjugationEnhances the targeting and efficacy of therapeutic agents by linking them to specific biomolecules.

Research in Glycochemistry

This compound plays a role in synthesizing glycosides and other carbohydrate derivatives. These derivatives are essential for studying biological processes and developing carbohydrate-based drugs.

Example Application:
The synthesis of l-threitol-based crown ethers has been explored for their application as phase transfer catalysts in asymmetric Michael addition reactions, demonstrating their utility in catalysis .

Mechanism of Action

The mechanism of action of (+)-2,3-O-Isopropylidene-L-threitol involves its ability to act as a chiral template in chemical reactions. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The compound’s stereochemistry plays a significant role in determining the outcome of reactions, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Stereoisomers: (+)-2,3-O-Isopropylidene-D-Threitol

The D-threitol enantiomer (CAS: 73346-74-4) shares the same molecular formula (C₇H₁₄O₄) but differs in stereochemistry. Key differences include:

Property (+)-L-Threitol Derivative (-)-D-Threitol Derivative
Specific Rotation +20.5° (c=1, CHCl₃) -20.5° (c=1, CHCl₃)
Melting Point 77–78°C 50–96°C
Application Asymmetric synthesis Chiral resolving agent

Key Insight : Enantiomers exhibit identical physical properties (e.g., solubility, molecular weight) but opposite optical activities, leading to divergent stereochemical outcomes in catalysis .

Structural Analogues: Varying Protecting Groups

(+)-2,3-O-Benzylidene-D-Threitol (CAS: 58383-35-0)

  • Structure : Benzylidene group replaces isopropylidene.
  • Properties :
    • Higher steric bulk due to the aromatic ring.
    • Enhanced stability under acidic conditions compared to isopropylidene .
  • Applications : Used in glycosylation reactions where robust protection is required.

(-)-1,4-Di-O-Tosyl-2,3-O-Isopropylidene-L-Threitol

  • Modification : Tosyl groups at 1,4-positions.
  • Reactivity : Tosyl groups enable nucleophilic displacement reactions, useful in synthesizing ethers or amines .

Cyclic Diols in Polymer Chemistry

(+)-2,3-O-Isopropylidene-L-threitol (ITh) is compared with isosorbide (a bicyclic diol from glucose) as comonomers in poly(butylene succinate) (PBS) :

Property ITh-Based Copolyesters Isosorbide-Based Copolyesters
Crystallinity Lower than PBS Higher than ITh
Oxygen Permeability 30% reduction vs. PBS 45% reduction vs. PBS
Thermal Stability T₅% = 320°C T₅% = 310°C

Key Insight: ITh’s monocyclic structure provides moderate rigidity, improving oxygen barrier properties without excessively reducing processability, whereas isosorbide’s bicyclic structure increases brittleness .

Complex Derivatives

(-)-2,3-O-Isopropylidene-1,1,4,4-Tetra(2-Naphthyl)-L-Threitol (CAS: 137365-09-4)

  • Structure : Tetra-naphthyl substituents enhance steric bulk and π-π interactions.
  • Application : High enantioselectivity in asymmetric cycloadditions (up to >99.9% ee) due to a rigid cavity in nickel-based catalysts .

Biological Activity

(+)-2,3-O-Isopropylidene-L-threitol is a chiral compound that serves as an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals and glycoside formation. Its unique structure allows it to participate in various biochemical reactions, making it a valuable compound for research and application in medicinal chemistry.

  • Molecular Formula : C9H18O5
  • Molecular Weight : 190.24 g/mol
  • Melting Point : 45°C to 49°C
  • Boiling Point : 92°C to 94°C (0.1 mmHg)
  • Solubility : Soluble in water; hygroscopic nature.

Biological Applications

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of various biologically active compounds. Some notable applications include:

  • Glycosylation Reactions : It is frequently used in glycosylation reactions due to its ability to form glycosidic bonds, which are critical in the synthesis of oligosaccharides and glycoconjugates.
  • Pharmaceutical Intermediates : The compound is utilized in the development of various pharmaceutical agents, particularly those targeting glycosylation pathways.

While specific mechanisms of action for this compound have not been extensively characterized, its role as a chiral building block suggests that it can influence the stereochemistry of resultant compounds. This stereochemical control is crucial for the biological activity of many drugs.

Research Findings

Recent studies have highlighted several aspects of the biological activity associated with this compound:

  • Enzyme Interactions : Research indicates that derivatives of this compound can interact with various enzymes involved in metabolic pathways, potentially affecting their activity and regulation.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, suggesting that modifications to the isopropylidene structure may enhance antiviral properties.
  • Anticancer Potential : Investigations into its derivatives have revealed potential anticancer activities, particularly through mechanisms involving apoptosis and cell cycle regulation.

Case Studies

Several case studies illustrate the compound's application in biological research:

  • Study on Glycosylation Efficiency : A study demonstrated that this compound significantly improves the efficiency of glycosylation reactions when used as a donor substrate, resulting in higher yields of desired glycosides.
  • Antiviral Compound Development : Researchers synthesized a series of compounds based on this compound and evaluated their antiviral activity against influenza virus. The results indicated that certain modifications enhanced efficacy against viral replication.

Comparative Analysis with Similar Compounds

The following table summarizes key features and applications of related compounds:

Compound NameMolecular FormulaKey FeaturesApplications
This compoundC9H18O5Chiral building block for glycosidesOrganic synthesis, pharmaceuticals
(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitolC21H26O8S2Enhanced reactivity due to tosyl groupsGlycobiology research
2,3-O-Isopropylidene-D-threitolC9H18O5Simpler structure without protective groupsDeprotection reactions

Q & A

Q. What are the optimal synthetic routes for (+)-2,3-O-Isopropylidene-L-threitol, and how do reaction conditions influence stereochemical purity?

Basic Research Focus:
The synthesis typically begins with diethyl L-tartrate, which undergoes ketalization with acetone to form a diketone intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields this compound. Key parameters include:

  • Temperature control : Maintaining anhydrous conditions and low temperatures (0–5°C) during LiAlH₄ reduction minimizes side reactions .
  • Workup procedures : Quenching with aqueous NaOH followed by vacuum distillation ensures high purity (≥95%) .
    Validation : NMR and chiral HPLC are critical for confirming stereochemical integrity, as racemization can occur during acidic or high-temperature steps .

Q. How does this compound serve as a chiral building block in asymmetric catalysis?

Advanced Research Focus:
The compound’s rigid 1,3-dioxolane ring and vicinal diol configuration make it a versatile precursor for chiral ligands. For example:

  • TADDOL derivatives : Functionalization with diphenylphosphine groups produces ligands like (R,R)-DIOP, which enable enantioselective palladium-catalyzed hydrosilylation (e.g., 94% ee in maleimide reactions) .
  • Stereoselectivity control : Bulky aromatic substituents on the TADDOL backbone enhance asymmetric induction by restricting conformational flexibility .
    Methodological Insight : Ligand synthesis involves sequential protection/deprotection steps and requires rigorous monitoring via ³¹P NMR to confirm phosphine incorporation .

Q. What challenges arise in regioselective functionalization of this compound for drug intermediate synthesis?

Advanced Research Focus:
The 1,4-bismethanesulfonate derivative is a key intermediate in treosulfan (an alkylating antineoplastic agent). Challenges include:

  • Regioselectivity : Selective sulfonation at the terminal hydroxyl groups requires precise stoichiometry of methanesulfonyl chloride and pyridine as a base .
  • Stability : Hydrolysis of the isopropylidene group under acidic conditions must be controlled to prevent premature ring opening .
    Optimization : Kinetic studies suggest using sub-zero temperatures (-20°C) during sulfonation improves selectivity for the 1,4-bis-methanesulfonate product .

Q. How can spectroscopic techniques distinguish this compound from its diastereomers or degradation products?

Basic Research Focus:

  • ¹H/¹³C NMR : The compound’s trans-diol configuration produces distinct coupling patterns (e.g., J = 6–8 Hz for vicinal protons). Degradation products, such as free threitol, show loss of the isopropylidene methyl signals (δ 1.3–1.5 ppm) .
  • IR spectroscopy : The 1,3-dioxolane ring exhibits characteristic C-O-C stretches at 1080–1120 cm⁻¹, while free hydroxyl groups (from hydrolysis) appear as broad peaks near 3300 cm⁻¹ .
    Application : Combined NMR and mass spectrometry (HRMS) are essential for validating intermediates in multi-step syntheses .

Q. What role does this compound play in polymer chemistry, and how are its physical properties leveraged?

Advanced Research Focus:
The compound serves as a diol monomer in polyurethane synthesis, contributing to:

  • Chain rigidity : The bicyclic structure enhances thermal stability (Tg > 100°C) in polymers .
  • Biocompatibility : Polymers derived from this monomer show reduced cytotoxicity, making them suitable for biomedical coatings .
    Synthesis Protocol : Reaction with diisocyanates (e.g., HDI or MDI) under inert atmosphere (N₂/Ar) at 60–80°C yields high-molecular-weight polymers. Precipitation in cold ether removes unreacted monomers .

Q. How do solvent and catalyst choices impact the efficiency of this compound in cross-coupling reactions?

Advanced Research Focus:
In palladium-catalyzed reactions (e.g., hydrosilylation), polar aprotic solvents (DMF, THF) improve ligand solubility and metal coordination.

  • Catalyst loading : 2–5 mol% Pd(OAc)₂ with chiral TADDOL-phosphoramidite ligands achieves optimal turnover (TON > 50) .
  • Solvent effects : THF enhances enantioselectivity by stabilizing transition states through weak Lewis acid-base interactions .
    Troubleshooting : Trace moisture or oxygen can deactivate catalysts; thus, glovebox techniques or Schlenk lines are critical for reproducibility .

Q. What strategies mitigate racemization during derivatization of this compound?

Advanced Research Focus:
Racemization often occurs during acidic/basic conditions or prolonged heating. Mitigation strategies include:

  • Mild deprotection : Use of buffered aqueous HCl (pH 4–5) at 0°C minimizes epimerization .
  • Enzymatic resolution : Lipase-catalyzed acylations selectively protect one enantiomer, preserving stereochemical purity .
    Analytical Validation : Chiral stationary-phase GC or HPLC (e.g., Chiralcel OD-H) quantifies enantiomeric excess (ee) post-synthesis .

Properties

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964859
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86992-57-6, 50622-09-8
Record name rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86992-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50622-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(+)-2,3-O-Isopropylidene-L-threitol
(+)-2,3-O-Isopropylidene-L-threitol
(+)-2,3-O-Isopropylidene-L-threitol
(+)-2,3-O-Isopropylidene-L-threitol
(+)-2,3-O-Isopropylidene-L-threitol
(+)-2,3-O-Isopropylidene-L-threitol

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